molecular formula C9H8F3NO3 B3048158 Methyl 2-amino-4-(trifluoromethoxy)benzoate CAS No. 158580-96-2

Methyl 2-amino-4-(trifluoromethoxy)benzoate

Cat. No. B3048158
CAS RN: 158580-96-2
M. Wt: 235.16 g/mol
InChI Key: ISJQDFAKDTWNOT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(trifluoromethoxy)benzoate” is a chemical compound. It is an ester . The InChI code for this compound is 1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-4-(trifluoromethoxy)benzoate” is C9H8F3NO3 . The average mass is 220.145 Da and the monoisotopic mass is 220.034729 Da .

Scientific Research Applications

Neurotransmission Enhancement and Schizophrenia Treatment

Methyl 2-amino-4-(trifluoromethoxy)benzoate, as an analog to sodium benzoate, has been explored for its potential in treating schizophrenia by enhancing NMDAR-mediated neurotransmission. Sodium benzoate, a D-amino acid oxidase inhibitor, has shown significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia. This suggests a promising avenue for methyl 2-amino-4-(trifluoromethoxy)benzoate in similar applications, given its structural relation and potential biochemical interactions (Lane et al., 2013).

Alzheimer's Disease Treatment

Similarly, its potential as a D-amino acid oxidase inhibitor positions methyl 2-amino-4-(trifluoromethoxy)benzoate as a candidate for treating cognitive impairments, such as those seen in early-phase Alzheimer's disease. The related compound, sodium benzoate, has demonstrated significant cognitive function improvements in patients, paving the way for further exploration of methyl 2-amino-4-(trifluoromethoxy)benzoate in this field (Lin et al., 2014).

Parkinson's Disease Research

Methyl 2-amino-4-(trifluoromethoxy)benzoate's relevance in neurodegenerative disease research extends to Parkinson's disease. Studies involving riluzole, which shares structural similarities, have indicated neuroprotective and palliative effects in animal models of Parkinson's disease, suggesting a potential research path for methyl 2-amino-4-(trifluoromethoxy)benzoate in exploring treatment options for this condition (Benazzouz et al., 1995).

Pharmacological Applications

The versatile nature of methyl 2-amino-4-(trifluoromethoxy)benzoate's chemical structure makes it a valuable scaffold in organic synthesis, contributing to the development of compounds with varied pharmacological activities such as antifungal, antihypertensive, and anticancer properties. Its role as an active scaffold highlights its significance in the pharmaceutical industry and as a precursor for new bioactive molecule research (Farooq & Ngaini, 2019).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-amino-5-(trifluoromethyl)benzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQDFAKDTWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592999
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(trifluoromethoxy)benzoate

CAS RN

158580-96-2
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-nitro-4-trifluoromethoxybenzoate (10 g) and 5% palladium on activated carbon (0.5 g) in methanol was hydrogenated for 20 hours at ambient temperature. The mixture was filtered and the filtrate evaporated to give methyl 2-amino-4-trifluoromethoxybenzoate (8.35 g) as a brown oil, NMR (CDCl3) 3.9(s,3H), 5.9(brs,2H), 6.55(m,2H), 7.9(d,1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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